molecular formula C8H9N3O2 B092259 4-Guanidinobenzoic acid CAS No. 16060-65-4

4-Guanidinobenzoic acid

Cat. No.: B092259
CAS No.: 16060-65-4
M. Wt: 179.18 g/mol
InChI Key: SXTSBZBQQRIYCU-UHFFFAOYSA-N
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Description

4-Guanidinobenzoic Acid is an organic compound that belongs to the class of guanidinobenzoic acids. It is characterized by the presence of a guanidine group attached to the benzene ring of benzoic acid. This compound is known for its significant biological activities and is used as an intermediate in the synthesis of various pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 4-Guanidinobenzoic acid is Complement factor B . Complement factor B is a protein that plays a crucial role in the complement system that contributes to the body’s immune response.

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, its solubility in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Guanidinobenzoic Acid typically involves the reaction of para-aminobenzoic acid with cyanamide in the presence of hydrochloric acid. The reaction is carried out in ethanol at a temperature of around 50°C. After the reaction, the solution is concentrated, and the product is recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

In industrial settings, the synthesis process is optimized for higher yields and purity. One method involves the use of pyridine, EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) hydrochloride, and methyl 4-hydroxybenzoate. The reaction mixture is heated, and the product is purified through a series of washing and drying steps .

Chemical Reactions Analysis

Types of Reactions

4-Guanidinobenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Guanidinobenzoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Guanidinobenzoic Acid can be compared with other guanidine derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(diaminomethylideneamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTSBZBQQRIYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42823-46-1 (mono-hydrochloride)
Record name 4-Guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90936349
Record name 4-Carbamimidamidobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16060-65-4
Record name 4-Guanidinobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16060-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-guanidinobenzoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-Carbamimidamidobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carbamimidamidobenzoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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